molecular formula C12H10N2O2 B111547 5-(3-Aminophenyl)nicotinic acid CAS No. 1261995-87-2

5-(3-Aminophenyl)nicotinic acid

Cat. No.: B111547
CAS No.: 1261995-87-2
M. Wt: 214.22 g/mol
InChI Key: OSCMDJNVUGQUIT-UHFFFAOYSA-N
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Description

5-(3-Aminophenyl)nicotinic acid is an organic compound with the molecular formula C12H10N2O2. It is a derivative of nicotinic acid, where the 5-position of the pyridine ring is substituted with a 3-aminophenyl group.

Scientific Research Applications

5-(3-Aminophenyl)nicotinic acid has several scientific research applications, including:

Mechanism of Action

Target of Action

5-(3-Aminophenyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of niacin are the nicotinamide adenine dinucleotide (NAD+) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP+) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

The mode of action of this compound is likely similar to that of niacin. Niacin is converted to NAD+ in a three-step reaction pathway, referred to as the Preiss-Handler pathway . Both reaction pathways require the activated form of ribose, 5-phosphoribosyl 1-pyrophosphate (PRPP) . Nicotinamide is converted to nicotinamide mononucleotide (NMN) in a salvage pathway utilizing nicotinamide phosphoribosyltransferase .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving NAD+ and NADP+. These coenzymes are involved in many vital redox reactions catalyzed by dozens of different enzymes . The essential amino acid tryptophan in mammalian cells may partially serve as another source of NAD .

Pharmacokinetics

Niacin is well absorbed from the gastrointestinal tract and is widely distributed throughout the body . It is metabolized in the liver and excreted in the urine .

Result of Action

The result of the action of this compound is the production of NAD+ and NADP+, which are crucial for various metabolic reactions. These coenzymes play a significant role in energy production, DNA repair, cell death, and immune response .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other vitamins and minerals can affect its absorption and utilization. Additionally, certain health conditions, such as liver disease, can impact how the body metabolizes this compound .

Safety and Hazards

The safety data sheet for nicotinic acid provides information about its hazards, including that it causes serious eye irritation and is harmful to aquatic life . It also provides first-aid measures and firefighting measures .

Future Directions

The future directions of research on nicotinic acid and its derivatives could involve further exploration of its potential uses in reducing cigarette smoking prevalence and tobacco-caused morbidity and mortality . The authority of the U.S. Food and Drug Administration (FDA) to regulate tobacco offers an opportunity to reduce cigarette smoking prevalence and tobacco-caused morbidity and mortality .

Biochemical Analysis

Biochemical Properties

5-(3-Aminophenyl)nicotinic acid, like other derivatives of nicotinic acid, is expected to participate in biochemical reactions as a precursor of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, NADP . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Cellular Effects

The cellular effects of this compound are not fully understood. It is known that nicotinic acid and its derivatives, including this compound, can influence cell function. They can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, they can affect lipid profiles, attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), and hypertriglyceridemia .

Molecular Mechanism

It is likely to exert its effects at the molecular level through its role as a precursor of NAD and NADP . These coenzymes participate in many vital redox reactions, acting as electron donors or acceptors .

Temporal Effects in Laboratory Settings

It is known that nicotinic acid and its derivatives can have long-term effects on cellular function

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of this compound in animal models. It is known that pharmacological doses of nicotinic acid can have a broad spectrum of effects, including lipid-modifying effects .

Metabolic Pathways

This compound is likely involved in the metabolic pathways of nicotinic acid and its derivatives. These pathways include the synthesis of NAD and NADP, which are crucial for redox metabolism .

Transport and Distribution

It is known that nicotinic acid can enter the cell through specific transporters .

Subcellular Localization

As a precursor of NAD and NADP, it is likely to be found wherever these coenzymes are present, including the cytosol and mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminophenyl)nicotinic acid typically involves the coupling of 3-aminophenylboronic acid with 5-bromonicotinic acid under Suzuki-Miyaura cross-coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound .

Industrial Production Methods

the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applied to scale up the laboratory synthesis to industrial levels .

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminophenyl)nicotinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Aminophenyl)nicotinic acid is unique due to the presence of both a pyridine ring and a phenyl ring with an amino group. This dual functionality allows it to participate in a wider range of chemical reactions and interact with different molecular targets compared to its similar compounds .

Properties

IUPAC Name

5-(3-aminophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-11-3-1-2-8(5-11)9-4-10(12(15)16)7-14-6-9/h1-7H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCMDJNVUGQUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611260
Record name 5-(3-Aminophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-87-2
Record name 5-(3-Aminophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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